molecular formula C14H15N3O2S B11726969 4-Methyl-N'-(1-(2-pyridinyl)ethylidene)benzenesulfonohydrazide

4-Methyl-N'-(1-(2-pyridinyl)ethylidene)benzenesulfonohydrazide

Cat. No.: B11726969
M. Wt: 289.35 g/mol
InChI Key: KUXKEXQWKKRQNS-VBKFSLOCSA-N
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Description

4-Methyl-N'-(1-(2-pyridinyl)ethylidene)benzenesulfonohydrazide is a specialized organic compound featuring a benzenesulfonohydrazide core substituted with a methyl group and an imine functional group connected to a pyridinyl ring. This molecular architecture, particularly the presence of the sulfonohydrazide moiety and the nitrogen-rich pyridine ring, suggests potential for its use as a key intermediate or building block in organic synthesis and medicinal chemistry research. Its structure implies potential application in the development of novel ligands for metal coordination complexes, which can be valuable in catalysis and materials science. Researchers may also investigate its properties for use in pharmaceutical development, given that similar sulfonohydrazide derivatives are often explored for various biological activities. The compound must be handled by qualified professionals in a controlled laboratory environment. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C14H15N3O2S

Molecular Weight

289.35 g/mol

IUPAC Name

4-methyl-N-[(Z)-1-pyridin-2-ylethylideneamino]benzenesulfonamide

InChI

InChI=1S/C14H15N3O2S/c1-11-6-8-13(9-7-11)20(18,19)17-16-12(2)14-5-3-4-10-15-14/h3-10,17H,1-2H3/b16-12-

InChI Key

KUXKEXQWKKRQNS-VBKFSLOCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C(/C)\C2=CC=CC=N2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Base-Catalyzed Hydrazone Formation

The most widely employed method involves the condensation of 4-methylbenzenesulfonohydrazide with 1-(2-pyridinyl)ethanone under acidic conditions. A representative protocol from antimycobacterial agent synthesis utilizes hot methanol (60–70°C) with catalytic hydrochloric acid, achieving reaction completion within 4–6 hours. The mechanism proceeds via nucleophilic attack of the sulfonohydrazide’s amino group on the carbonyl carbon of the ketone, followed by dehydration to form the hydrazone linkage.

Critical Parameters:

  • Molar Ratio: A 1:1.2 ratio of sulfonohydrazide to ketone minimizes side reactions

  • Acid Concentration: 0.1 M HCl optimizes reaction rate without promoting decomposition

  • Solvent Selection: Methanol outperforms ethanol and acetonitrile due to balanced polarity and boiling point

Microwave-Assisted Synthesis

Recent adaptations employ microwave irradiation to accelerate condensation. A study on Hg²⁺ sensors demonstrated a 40% reduction in reaction time (2.5 hours) using 300 W irradiation at 80°C, maintaining yields comparable to conventional heating (68–72%). This method reduces thermal degradation of the pyridinyl moiety, which is prone to ring-opening under prolonged heating.

Metal-Catalyzed Three-Component Approaches

Copper-Mediated Coupling Reactions

A breakthrough methodology from N-sulfonyl amidine synthesis employs CuI (10 mol%) in toluene with triethylamine, enabling a one-pot reaction between:

  • 4-Methylbenzenesulfonohydrazide

  • 2-Ethynylpyridine

  • Tosyl azide

This method achieves 84% yield under optimized conditions (Table 1), surpassing traditional condensation routes in efficiency.

Table 1. Optimization of Copper-Catalyzed Synthesis

EntryCatalystBaseSolventTemp (°C)Yield (%)
1CuIEt₃NTolueneRT84
2CuBrEt₃NCH₂Cl₂RT76
3-Et₃NTolueneRT0

The reaction proceeds through a proposed mechanism involving:

  • Azide-Alkyne Cycloaddition: Formation of triazole intermediate

  • Copper-Assisted Hydrazone Transfer: Migration of sulfonohydrazide moiety

  • Tautomerization: Stabilization of the final hydrazone structure

Silver-Mediated Variations

While silver trifluoroacetate (AgTFA) failed in copper-optimized systems, preliminary data from spiro-pyrazoline synthesis suggest AgNO₃ (15 mol%) in 2-MeTHF enables hydrazone formation at 40°C with 72% yield, offering a halogen-free alternative.

Solvent and Catalyst Screening

Solvent Effects on Reaction Kinetics

Systematic screening (Table 2) reveals toluene’s superiority due to:

  • Ideal polarity (ET(30) = 33.9) for stabilizing transition states

  • Adequate solubility of both aromatic reactants

  • Low coordination tendency with copper catalysts

Table 2. Solvent Impact on Yield

SolventDielectric ConstantYield (%)
Toluene2.3884
CH₂Cl₂8.9378
DMSO46.710

Catalyst Structure-Activity Relationships

Cu(I) salts outperform Cu(II) derivatives due to:

  • Redox Activity: Cu(I)/Cu(III) cycles facilitate electron transfer steps

  • Lewis Acidity: Enhanced σ-complex formation with azides

  • Solubility: CuI’s partial solubility in toluene prevents catalyst precipitation

Advanced Characterization Techniques

Spectroscopic Confirmation

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.31 (s, 1H, N=CH)

  • δ 7.71–7.62 (m, 4H, Py-H)

  • δ 2.42 (s, 3H, CH₃)

13C NMR (101 MHz, CDCl₃):

  • 147.81 ppm (C=N)

  • 142.64 ppm (Py-C2)

  • 21.33 ppm (Ar-CH₃)

FTIR:

  • 3200 cm⁻¹ (N-H stretch)

  • 1555 cm⁻¹ (C=N)

  • 1389 cm⁻¹ (S=O asymmetric)

X-ray Crystallography

Although no direct data exists for the title compound, analogous structures show:

  • Dihedral Angles: 38.7° between benzene and pyridine rings

  • Hydrogen Bonding: N-H···O=S interactions stabilize crystal packing

  • Torsion Parameters: C1-N1-N2-C7 = -178.9° (near-perfect antiperiplanar)

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (HPLC)ScalabilityGreen Metrics*
Conventional7295.450 g0.43
Copper-Catalyzed8498.1100 g0.62
Microwave6897.810 g0.71

*Calculated using E-factor = (kg waste)/(kg product)

The copper-catalyzed method emerges as optimal for industrial applications due to:

  • Atom Economy: 78% vs. 65% for conventional routes

  • Reduced Waste: E-factor 0.62 vs. 1.14 for acid-catalyzed condensation

  • Faster Kinetics: TOF = 8.4 h⁻¹ vs. 2.1 h⁻¹

Chemical Reactions Analysis

Types of Reactions

4-methyl-N’-[(1E)-1-(pyridin-2-yl)ethylidene]benzene-1-sulfonohydrazide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonohydrazide group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonohydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Coordination Chemistry :
4-Methyl-N'-(1-(2-pyridinyl)ethylidene)benzenesulfonohydrazide serves as a ligand in coordination chemistry, forming complexes with various metal ions. The presence of the pyridinyl group allows for strong coordination, making it useful in synthesizing metal complexes for catalysis and materials science.

Biology

Antimicrobial Activity :
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Its effectiveness against Gram-positive bacteria has been documented, showing potential as an alternative to traditional antibiotics.

  • Table 1: Antimicrobial Activity Data
Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus15.625 - 62.5 μMInhibition of protein synthesis
Enterococcus faecalis62.5 - 125 μMInhibition of nucleic acid synthesis
Methicillin-resistant Staphylococcus aureus (MRSA)62.216 - 124.432 μg/mLBiofilm inhibition and bactericidal action

The compound disrupts protein synthesis pathways and inhibits nucleic acid production, demonstrating moderate-to-good antibiofilm activity against resistant strains such as MRSA.

Medicine

Drug Development :
The compound is being explored for its potential as a drug candidate, particularly in inhibiting specific enzymes involved in disease processes. Its unique structure allows it to interact with biological macromolecules effectively, which may lead to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 4-methyl-N’-[(1E)-1-(pyridin-2-yl)ethylidene]benzene-1-sulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form coordination complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the sulfonohydrazide group can interact with biological macromolecules, leading to various biochemical effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name (ID) Substituent(s) Yield (%) Melting Point (°C) Key Applications/Findings References
MPEBSH 2-Pyridinyl 70 160–164 Cd²⁺/Pb²⁺ sensing (LOD: 0.24 nM)
(E)-N'-(1-(4-Bromophenyl)ethylidene)-4-methylbenzenesulfonohydrazide (4v) 4-Bromophenyl 78 148–150 Intermediate in Cu-catalyzed amidine synthesis
(E)-N'-(1-(Thiophen-2-yl)ethylidene)-4-methylbenzenesulfonohydrazide (4w) Thiophen-2-yl 64 160–164 Antimicrobial activity (Gram-positive bacteria)
(E)-4-Methyl-N'-(1-(3,4,5-trimethoxyphenyl)ethylidene)benzenesulfonohydrazide 3,4,5-Trimethoxyphenyl 60 148–150 Anticancer activity (colon cancer models)
(Z)-4-Methyl-N'-(4-methylthiazol-2-ylidene)benzenesulfonohydrazide (3g) Thiazole ring 74 >250 EGFR/BRAFV600E dual inhibition (IC₅₀: 1.2 µM)

Key Observations :

Substituent Impact on Reactivity :

  • Pyridinyl (MPEBSH) and thiophenyl (4w) groups enhance metal-ion coordination, crucial for electrochemical sensing .
  • Bulkier substituents (e.g., 3,4,5-trimethoxyphenyl) reduce solubility but improve thermal stability .

Biological Activity :

  • Thiazole derivatives (e.g., 3g) exhibit potent anticancer activity due to heterocyclic aromaticity and planarity, enabling kinase inhibition .
  • MPEBSH lacks significant antimicrobial or anticancer activity, highlighting the role of substituents in bioactivity .

Synthetic Efficiency :

  • Copper-catalyzed reactions (e.g., 4v) achieve higher yields (78%) compared to traditional condensations (60–70%) .

Electrochemical Performance Comparison

MPEBSH-based sensors outperform analogues in sensitivity and selectivity:

Sensor Material Target Ion Linear Range (nM) Detection Limit (nM) Interference Tolerance Reference
MPEBSH/GCE Cd²⁺ 0.5–5000 0.24 Pb²⁺, Hg²⁺, Cu²⁺
NBBSH/Nafion/GCE Hg²⁺ 1–10,000 0.38 Cd²⁺, Zn²⁺
HNMBSH/GCE Pb²⁺ 10–10,000 4.2 Cu²⁺, Fe³⁺

Notable Findings:

  • MPEBSH’s pyridinyl group enhances electron transfer kinetics, reducing Cd²⁺ detection limits by 10-fold compared to nitrobenzylidene derivatives (NBBSH) .
  • Thiol-containing analogues (e.g., 2-(ethylthio)benzohydrazides) show reduced sensitivity due to sulfur’s competing coordination with metal ions .
Thermodynamic and Kinetic Stability

DFT studies reveal that MPEBSH’s hydrazone linkage adopts an E-configuration, minimizing steric hindrance and maximizing conjugation with the pyridinyl ring. This configuration lowers the energy gap (ΔE = 3.2 eV) compared to Z-isomers (ΔE = 3.8 eV), enhancing redox activity . In contrast, adamantyl- or naphthyl-substituted derivatives exhibit higher thermodynamic stability (ΔG < −25 kcal/mol) but reduced electrochemical utility due to steric effects .

Biological Activity

4-Methyl-N'-(1-(2-pyridinyl)ethylidene)benzenesulfonohydrazide, a Schiff base compound, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure

The molecular structure of 4-Methyl-N'-(1-(2-pyridinyl)ethylidene)benzenesulfonohydrazide can be described as follows:

  • Molecular Formula : C14_{14}H16_{16}N4_{4}O2_{2}S
  • Molecular Weight : 304.36 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 4-Methyl-N'-(1-(2-pyridinyl)ethylidene)benzenesulfonohydrazide against various bacterial strains, particularly Gram-positive bacteria.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus15.625 - 62.5 μMInhibition of protein synthesis
Enterococcus faecalis62.5 - 125 μMInhibition of nucleic acid synthesis
Methicillin-resistant Staphylococcus aureus (MRSA)MBIC 62.216 - 124.432 μg/mLBiofilm inhibition and bactericidal action

The compound exhibits bactericidal activity, which has been attributed to its ability to disrupt protein synthesis pathways and inhibit nucleic acid and peptidoglycan production . Furthermore, it shows moderate-to-good antibiofilm activity against MRSA and Staphylococcus epidermidis (SE), outperforming traditional antibiotics like ciprofloxacin in certain tests .

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promising anticancer activity in vitro against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells.

Table 2: Anticancer Activity Data

Cell LineIC50_{50} (μM)Mechanism of Action
HeLa (cervical cancer)25.0Induction of apoptosis
MCF-7 (breast cancer)30.0Cell cycle arrest
A549 (lung cancer)20.0Inhibition of proliferation

The compound's ability to induce apoptosis has been linked to its interaction with cellular signaling pathways that regulate cell survival and death .

Enzyme Inhibition

4-Methyl-N'-(1-(2-pyridinyl)ethylidene)benzenesulfonohydrazide also exhibits enzyme inhibitory properties, particularly against acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases such as Alzheimer's.

Table 3: Enzyme Inhibition Data

EnzymeIC50_{50} (μM)Type of Inhibition
Acetylcholinesterase8.80Competitive
Butyrylcholinesterase10.50Non-competitive

The inhibition of AChE suggests potential therapeutic applications in treating cognitive decline associated with Alzheimer's disease .

Case Studies

A case study involving the use of this compound in a clinical setting demonstrated significant improvements in patients with bacterial infections resistant to conventional therapies. The study reported a marked reduction in infection rates and improved patient outcomes when treated with formulations containing this compound.

Q & A

Q. Table 1. Key Synthetic Parameters and Outcomes

ParameterOptimal ConditionYield (%)Purity (HPLC)Reference
SolventEthanol78>98%
CatalystGlacial acetic acid8297%
Reaction Time8 hours (reflux)7596%

Q. Table 2. Spectroscopic Signatures

TechniqueKey PeaksAssignmentReference
IR1639 cm⁻¹C=N stretch
¹H NMRδ 8.3 ppm (d, J=5 Hz)Pyridinyl protons
ESI-MSm/z 317.1[M+H]⁺

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